N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a chemical compound identified by its CAS number 886925-71-9. This compound features a complex structure that incorporates both benzothiazole and sulfonamide moieties, which are known for various biological activities. The molecular formula of this compound is CHClNOS, with a molecular weight of 415.3 g/mol. Its classification falls under organic chemistry, specifically within heterocyclic compounds that contain nitrogen and sulfur atoms.
The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multi-step organic reactions that include coupling reactions and functional group modifications. While specific synthetic pathways for this compound are not extensively documented in the available literature, compounds with similar structures often utilize methods such as:
Technical details regarding reaction conditions, catalysts, and solvents would be necessary for a complete synthesis protocol.
The structure of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide can be represented as follows:
CCS(=O)(=O)c1ccccc1C(=O)Nc1nc2c(Cl)ccc(Cl)c2s1
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions would require specific conditions such as temperature, solvent choice, and catalysts.
The mechanism of action for N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide is primarily linked to its interaction with biological targets:
Data on specific binding affinities or biological assays would provide deeper insights into its mechanism.
The physical and chemical properties of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide include:
These properties influence its handling, storage, and application in scientific research.
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: